molecular formula C11H12N2O2 B8359459 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanol

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanol

Cat. No. B8359459
M. Wt: 204.22 g/mol
InChI Key: CIXUYXVINYQKCI-UHFFFAOYSA-N
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Patent
US05760233

Procedure details

A solution of 2.5 ml of borane-methyl sulfide complex in 2M solution in tetrahydrofuran, 920 mg of 3-(3-phenyl-1,2,4-oxadiazol 5-yl)-propanoic acid (prepared by SRIRASTAVA et al., J. Heterocycl. Chem., Vol. 21, p. 1193 (1984) and 20 ml of tetrahydrofuran was stirred for one hour at ambient temperature. 10 ml of methanol were added over 5 minutes and evaporation to dryness under reduced pressure was carried out. The residue was chromatographed on silica (eluant: ethyl acetate-hexane (6-4)) to obtain 485 mg of the expected product.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
920 mg
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:11]=[C:10]([CH2:12][CH2:13][C:14](O)=[O:15])[O:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CO>O1CCCC1>[C:1]1([C:7]2[N:11]=[C:10]([CH2:12][CH2:13][CH2:14][OH:15])[O:9][N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
920 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NOC(=N1)CCC(=O)O
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporation to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica (eluant: ethyl acetate-hexane (6-4))

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NOC(=N1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 485 mg
YIELD: CALCULATEDPERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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